

# A Crystallographic Comparison of Dichloropyridazine Derivatives for Drug Discovery

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## Compound of Interest

Compound Name: 3,4-Dichloro-5-methoxypyridazine

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For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of small molecules is paramount for rational drug design. X-ray crystallography provides definitive insights into molecular geometry and intermolecular interactions, which are crucial for predicting binding affinity and pharmacokinetic properties. This guide offers a comparative analysis of the crystallographic data for derivatives of **3,4-dichloro-5-methoxypyridazine**, a scaffold of interest in medicinal chemistry. While the crystal structure of **3,4-dichloro-5-methoxypyridazine** itself is not publicly available, this guide leverages data from its close structural analogs to provide valuable insights.

This comparative guide examines the crystallographic parameters of key dichloropyridazine derivatives to elucidate the impact of substituent placement on their solid-state architecture. By comparing these structures, researchers can better understand the subtle electronic and steric effects that govern molecular conformation and crystal packing, knowledge that is instrumental in the development of novel therapeutics.

## Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for a selection of dichloropyridazine derivatives. These compounds have been chosen for their structural similarity to **3,4-dichloro-5-methoxypyridazine**, providing a basis for understanding the influence of substituent positioning on the crystal lattice.

Compound	4,6-Dichloro-5-methoxypyrimidine	4,5-Dichloropyridazin-3(2H)-one	3,6-Dichloropyridazine
Chemical Formula	C <sub>5</sub> H <sub>4</sub> Cl <sub>2</sub> N <sub>2</sub> O	C <sub>4</sub> H <sub>2</sub> Cl <sub>2</sub> N <sub>2</sub> O	C <sub>4</sub> H <sub>2</sub> Cl <sub>2</sub> N <sub>2</sub>
Molecular Weight (g/mol)	179.00	164.96	148.98
Crystal System	Orthorhombic	Monoclinic	Orthorhombic
Space Group	Pna2 <sub>1</sub>	P2 <sub>1</sub> /c	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>
a (Å)	13.6545(19)	5.22(1)	3.84(2)
b (Å)	3.9290(6)	9.08(2)	12.38(4)
c (Å)	13.0275(18)	12.97(3)	12.94(4)
α (°)	90	90	90
β (°)	90	100.47(2)	90
γ (°)	90	90	90
Volume (Å <sup>3</sup> )	698.91(17)	604.4(9)	615.1(9)
Z	4	4	4
Calculated Density (g/cm <sup>3</sup> )	1.701	1.808	1.609
Temperature (K)	100	Not specified	293
Reference	--INVALID-LINK--	--INVALID-LINK--	--INVALID-LINK--

## Experimental Protocols

The synthesis and crystallization of these and similar pyridazine derivatives generally follow established organic chemistry principles. The subsequent X-ray diffraction analysis is a standardized procedure to determine the molecular and crystal structure.

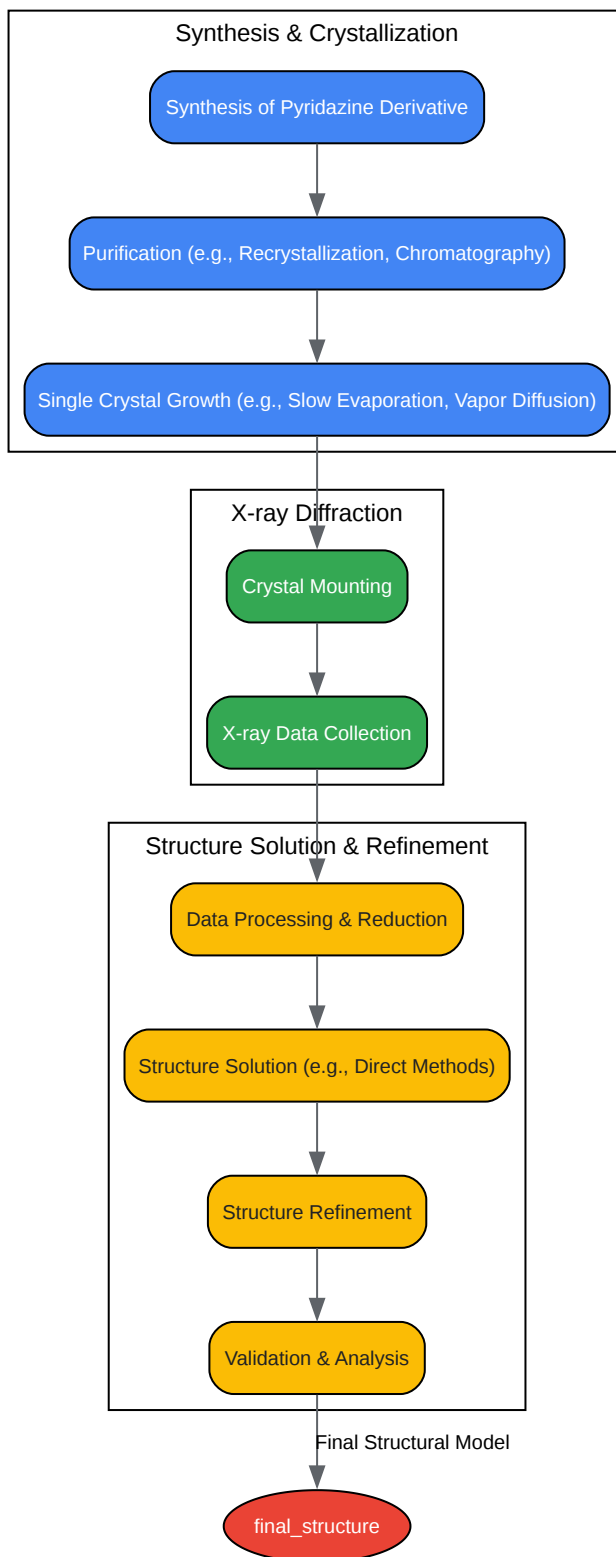
## General Synthesis of Dichloropyridazine Derivatives

The synthesis of dichloropyridazine derivatives often starts from maleic anhydride or related precursors. A common route involves the reaction with hydrazine to form the pyridazine ring, followed by chlorination using reagents like phosphorus oxychloride ( $\text{POCl}_3$ ) to introduce the chloro substituents. Further modifications, such as the introduction of a methoxy group, are typically achieved through nucleophilic substitution reactions. For instance, reacting a dichloropyridazine with sodium methoxide in methanol can yield a methoxy-substituted product. The specific regioselectivity of these reactions is a key aspect of the synthetic strategy.

## X-ray Crystallography Workflow

The determination of a crystal structure by X-ray diffraction follows a well-defined workflow.<sup>[1]</sup> This process is crucial for obtaining the precise atomic coordinates and understanding the three-dimensional arrangement of the molecules in the crystal lattice.

## General Experimental Workflow for X-ray Crystallography



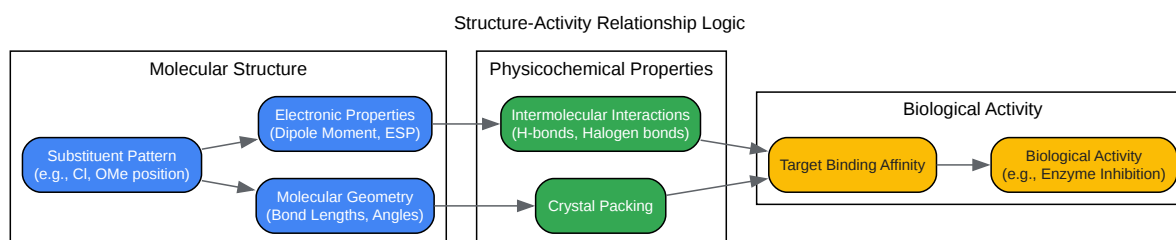
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Caption: A flowchart illustrating the key stages of an X-ray crystallography experiment.

The process begins with the organic synthesis of the target compound, followed by purification and the growth of high-quality single crystals. These crystals are then mounted on a diffractometer, and X-ray diffraction data are collected. The raw data is processed, and the crystal structure is solved and refined to yield a final, validated structural model.[1]

## Signaling Pathways and Logical Relationships

The utility of these halogenated pyridazine derivatives often lies in their ability to interact with biological targets, such as enzymes or receptors. The specific substitution pattern on the pyridazine ring dictates the molecule's shape, electrostatic potential, and hydrogen bonding capabilities, which in turn determine its binding mode and inhibitory activity. The logical relationship between molecular structure and biological activity is a cornerstone of drug design.



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Caption: The relationship between molecular structure, properties, and biological activity.

This diagram illustrates how the substitution pattern on the pyridazine ring influences its geometry and electronic properties. These, in turn, determine the intermolecular interactions and crystal packing, which are critical for how the molecule binds to its biological target and elicits a biological response. Understanding these relationships is key to designing more potent and selective drug candidates.

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## References

- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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